

Polymerization protocols using 3-Carboethoxy-3'-thiomorpholinomethyl benzophenone

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Compound of Interest

Compound Name:	3-Carboethoxy-3'-thiomorpholinomethyl benzophenone
CAS No.:	898762-92-0
Cat. No.:	B1614308

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Application Note: Polymerization Protocols using **3-Carboethoxy-3'-thiomorpholinomethyl benzophenone**

Executive Summary & Technical Rationale

This guide details the operational protocols for **3-Carboethoxy-3'-thiomorpholinomethyl benzophenone** (CAS: 898762-92-0), a specialized "one-component" Type II photoinitiator.[1] Unlike traditional systems that require a separate photoinitiator (e.g., Benzophenone) and a co-initiator (e.g., tertiary amine), this molecule covalently tethers the chromophore and the synergist.

Why use this compound?

- **Low Migration:** The amine synergist is bound to the photoactive core, significantly reducing the risk of small-molecule migration—critical for food packaging and biomedical coatings.[1]

- **Oxygen Inhibition Resistance:** The thiomorpholine moiety contains a sulfur atom which, alongside the amine, aids in consuming dissolved oxygen, a primary inhibitor in radical curing.[1]
- **Intramolecular Efficiency:** The proximity of the hydrogen donor (thiomorpholine methyl group) to the acceptor (benzophenone carbonyl) increases the quantum yield of radical formation compared to diffusion-controlled intermolecular systems.[1]

Chemical Identity & Properties

Property	Specification
Chemical Name	3-Carboethoxy-3'-thiomorpholinomethyl benzophenone
CAS Number	898762-92-0
Molecular Weight	369.48 g/mol
Appearance	Off-white to pale yellow crystalline powder
Absorption Max ()	~255 nm, ~330 nm (n-transition)
Solubility	Soluble in acrylates (HDDA, TPGDA), Acetone, MEK; Insoluble in water
Function	Type II Self-Initiating Photoinitiator (H-abstraction)

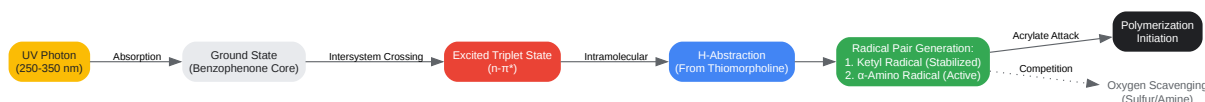
Mechanistic Pathway

The polymerization mechanism relies on a Norrish Type II reaction.[1] Upon UV irradiation, the benzophenone moiety enters an excited triplet state (

).[1] It abstracts a hydrogen atom from the

-carbon of the thiomorpholine nitrogen (intramolecularly or from a neighbor).[1] This generates a reactive

-amino radical, which initiates the acrylate polymerization, and a ketyl radical, which typically acts as a terminator or undergoes recombination.[1]



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Figure 1: Photochemical pathway of **3-Carboethoxy-3'-thiomorpholinomethyl benzophenone**. The tethered amine ensures rapid H-abstraction.[1]

Experimental Protocols

Protocol A: High-Performance Clear Coat Formulation

Objective: To formulate a UV-curable coating with minimal surface tack (high conversion).[1]

Materials:

- Oligomer: Aliphatic Urethane Acrylate (e.g., Ebecryl 270)
- Monomer (Diluent): TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate)[1]
- Photoinitiator: **3-Carboethoxy-3'-thiomorpholinomethyl benzophenone** (Target: 3-5 wt%)[1]
- Additives: Flow agent (e.g., BYK-333, 0.5 wt%)

Step-by-Step Procedure:

- Pre-Solubilization (Critical Step):
 - The photoinitiator is a solid.[1] Do not add directly to viscous oligomers.[1]
 - Dissolve the photoinitiator in the monomer (TPGDA/HDDA) first.[1]

- Ratio: 1 part Initiator : 3 parts Monomer.[1][2][3]
- Action: Stir at 40°C for 15 minutes until the solution is perfectly clear.
- Compounding:
 - In a light-shielded amber jar, combine the Oligomer and the Monomer/Initiator solution.
 - Add flow agents.[1]
 - Mix using a high-shear disperser at 1000 RPM for 10 minutes. Ensure no bubbles are trapped (vacuum degas if necessary).[1]
- Application:
 - Substrate: PET film or chemically treated glass.[1]
 - Method: Drawdown bar (wire-wound rod) #12 to achieve a 25-micron wet film thickness.[1]
- Curing:
 - Light Source: Medium pressure Mercury (Hg) lamp (H-bulb).[1]
 - Intensity: 120 W/cm.
 - Conveyor Speed: 10 m/min (approx. dose 300 mJ/cm²).
 - Passes: 1-2 passes until tack-free.
- Validation:
 - Perform a "Thumb Twist" test immediately after curing to check for surface tack.[1]
 - Perform an MEK Double Rub test (ASTM D5402) after 24 hours.[1] >200 rubs indicates full crosslinking.

Protocol B: Low-Migration Ink Vehicle (Food Packaging Simulation)

Objective: To demonstrate the low-migration capability compared to standard Benzophenone (BP) + Amine.[1]

Comparative Formulation Table:

Component	Control Formulation (Standard)	Test Formulation (Self-Initiating)
Polyester Acrylate	60 wt%	60 wt%
TMPTA (Monomer)	35 wt%	35 wt%
Benzophenone	4 wt%	0 wt%
MDEA (Co-initiator)	1 wt%	0 wt%
3-Carboethoxy-3'-thio...	0 wt%	5 wt%

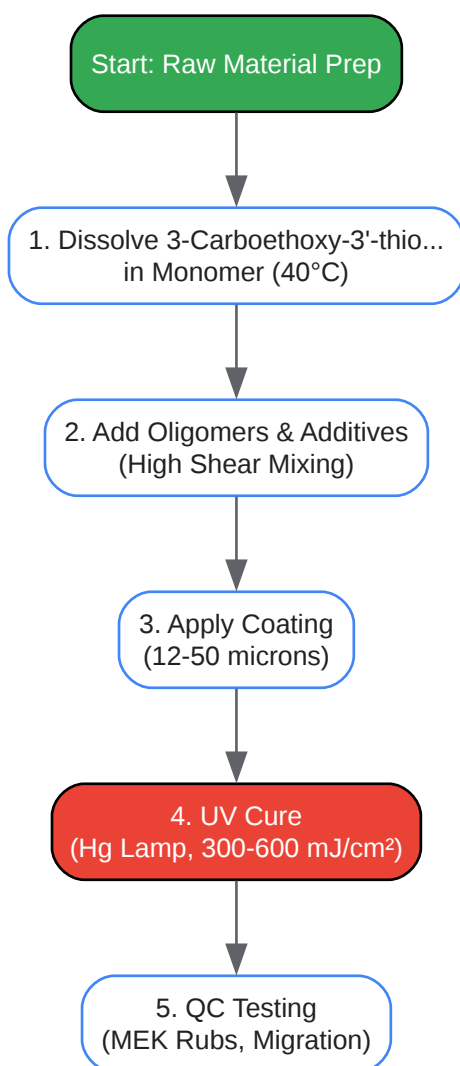
Migration Analysis Workflow:

- Cure: Cure both formulations on aluminum foil at 50 m/min (low dose to stress-test the system).
- Extraction: Cut 1 dm² of cured film.[1] Immerse in 100 mL of 95% Ethanol (food simulant) for 24 hours at 40°C.
- Quantification: Analyze the extract via HPLC-UV (254 nm detection).
 - Expectation: The Control will show peaks for unreacted BP and MDEA.[1] The Test formulation should show <10 ppb migration due to the higher molecular weight and network tethering of the initiator fragments.[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Surface Tackiness	Oxygen inhibition; insufficient amine synergist effect. [1]	Increase initiator concentration to 6%. Increase light intensity (peak irradiance) to burn through oxygen. [1]
Yellowing	Thermal degradation of the thiomorpholine moiety. [1]	Reduce UV dose; switch to LED curing (365nm) if absorption allows (though efficiency drops). [1]
Precipitation	Poor solubility in highly polar oligomers. [1]	Pre-dissolve in a compatible solvent (e.g., butyl acetate) or increase the ratio of monofunctional acrylate diluent. [1]

Workflow Diagram



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Figure 2: Operational workflow for preparing and curing formulations with **3-Carboethoxy-3'-thiomorpholinomethyl benzophenone**.

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